Cas no 2229090-22-4 (3-3-(1H-indol-3-yl)propylpyrrolidin-3-ol)

3-3-(1H-indol-3-yl)propylpyrrolidin-3-ol is a heterocyclic compound featuring both indole and pyrrolidine moieties, which are of significant interest in medicinal chemistry and drug discovery. The indole group is a common pharmacophore found in biologically active molecules, while the pyrrolidine ring contributes to structural diversity and potential binding interactions. The hydroxyl group at the 3-position of the pyrrolidine enhances polarity, potentially improving solubility and pharmacokinetic properties. This compound may serve as a versatile intermediate for the synthesis of more complex molecules targeting neurological or oncological pathways. Its unique structure offers opportunities for further derivatization, making it valuable for research in bioactive compound development.
3-3-(1H-indol-3-yl)propylpyrrolidin-3-ol structure
2229090-22-4 structure
Product name:3-3-(1H-indol-3-yl)propylpyrrolidin-3-ol
CAS No:2229090-22-4
MF:C15H20N2O
Molecular Weight:244.332103729248
CID:6085197
PubChem ID:165669812

3-3-(1H-indol-3-yl)propylpyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-3-(1H-indol-3-yl)propylpyrrolidin-3-ol
    • 3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
    • EN300-1790637
    • 2229090-22-4
    • インチ: 1S/C15H20N2O/c18-15(8-9-16-11-15)7-3-4-12-10-17-14-6-2-1-5-13(12)14/h1-2,5-6,10,16-18H,3-4,7-9,11H2
    • InChIKey: JVRVRGKCOWPISS-UHFFFAOYSA-N
    • SMILES: OC1(CNCC1)CCCC1=CNC2C=CC=CC1=2

計算された属性

  • 精确分子量: 244.157563266g/mol
  • 同位素质量: 244.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 284
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 48Ų

3-3-(1H-indol-3-yl)propylpyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1790637-0.5g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
0.5g
$974.0 2023-09-19
Enamine
EN300-1790637-5.0g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
5g
$2940.0 2023-06-02
Enamine
EN300-1790637-10.0g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
10g
$4360.0 2023-06-02
Enamine
EN300-1790637-0.05g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
0.05g
$851.0 2023-09-19
Enamine
EN300-1790637-0.1g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
0.1g
$892.0 2023-09-19
Enamine
EN300-1790637-10g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
10g
$4360.0 2023-09-19
Enamine
EN300-1790637-5g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
5g
$2940.0 2023-09-19
Enamine
EN300-1790637-0.25g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
0.25g
$933.0 2023-09-19
Enamine
EN300-1790637-1g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
1g
$1014.0 2023-09-19
Enamine
EN300-1790637-2.5g
3-[3-(1H-indol-3-yl)propyl]pyrrolidin-3-ol
2229090-22-4
2.5g
$1988.0 2023-09-19

3-3-(1H-indol-3-yl)propylpyrrolidin-3-ol 関連文献

3-3-(1H-indol-3-yl)propylpyrrolidin-3-olに関する追加情報

3-(1H-Indol-3-yl)propylpyrrolidin-3-ol: A Comprehensive Overview

3-(1H-indol-3-yl)propylpyrrolidin-3-ol, also known by its CAS number 2229090-22-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of a pyrrolidine ring and an indole moiety, making it a unique compound with potential applications in drug discovery and development. Recent studies have highlighted its role in various biological systems, particularly in modulating neurotransmitter activity and exhibiting antioxidant properties.

The structure of 3-(1H-indol-3-yl)propylpyrrolidin-3-ol consists of a pyrrolidine ring substituted at the 3-position with a propyl group linked to an indole ring. This configuration imparts the molecule with both hydrophilic and hydrophobic characteristics, which are crucial for its interactions within biological systems. The indole moiety, a common structural element in many bioactive compounds, contributes to the molecule's ability to interact with various receptors and enzymes. Recent research has focused on optimizing the synthesis of this compound to enhance its stability and bioavailability, making it a promising candidate for therapeutic applications.

One of the most notable aspects of 3-(1H-indol-3-yl)propylpyrrolidin-3-ol is its pharmacological activity. Studies have demonstrated its potential as a modulator of serotonin receptors, which are critical in regulating mood, appetite, and sleep. Additionally, this compound has shown antioxidant properties, which could be beneficial in combating oxidative stress-related disorders such as neurodegenerative diseases. The integration of these properties makes it a versatile compound with broad therapeutic potential.

The synthesis of 3-(1H-indol-3-yl)propylpyrrolidin-3-ol involves a multi-step process that typically includes the formation of the pyrrolidine ring followed by substitution reactions to introduce the indole group. Researchers have explored various synthetic pathways to improve the efficiency and scalability of this process. For instance, recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which is essential for drug development.

In terms of applications, 3-(1H-indol-3-yl)propylpyrrolidin-3- has been investigated for its potential in treating neurological disorders such as depression and anxiety. Its ability to modulate serotonin receptors makes it a candidate for developing next-generation antidepressants with fewer side effects. Furthermore, its antioxidant properties suggest its utility in preventing or mitigating oxidative stress-induced damage in conditions like Alzheimer's disease and Parkinson's disease.

The future prospects for 3-(1H-indol-ylium propylpyrrolidin-) are promising, as ongoing research continues to uncover new insights into its biological activities and mechanisms of action. Collaborative efforts between chemists and pharmacologists are expected to further refine its therapeutic potential, paving the way for clinical trials and eventual drug approval.

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